molecular formula C9H15N3O4S B11299183 2,4-dihydroxy-6-methyl-N-(2-methylpropyl)pyrimidine-5-sulfonamide

2,4-dihydroxy-6-methyl-N-(2-methylpropyl)pyrimidine-5-sulfonamide

Cat. No.: B11299183
M. Wt: 261.30 g/mol
InChI Key: JZCZSETVMVEDDE-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-6-methyl-N-(2-methylpropyl)pyrimidine-5-sulfonamide is a compound belonging to the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dihydroxy-6-methyl-N-(2-methylpropyl)pyrimidine-5-sulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2,4-dihydroxy-6-methylpyrimidine with an appropriate sulfonamide derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to improve yield and purity, and to reduce production costs. This can include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-6-methyl-N-(2-methylpropyl)pyrimidine-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dihydroxy-6-methyl-N-(2-methylpropyl)pyrimidine-5-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 2,4-dihydroxy-6-methyl-N-(2-methylpropyl)pyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dihydroxy-6-methyl-N-(2-methylpropyl)pyrimidine-5-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances its solubility, stability, and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H15N3O4S

Molecular Weight

261.30 g/mol

IUPAC Name

6-methyl-N-(2-methylpropyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C9H15N3O4S/c1-5(2)4-10-17(15,16)7-6(3)11-9(14)12-8(7)13/h5,10H,4H2,1-3H3,(H2,11,12,13,14)

InChI Key

JZCZSETVMVEDDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NCC(C)C

Origin of Product

United States

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